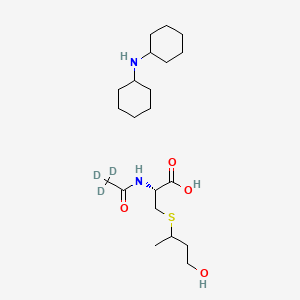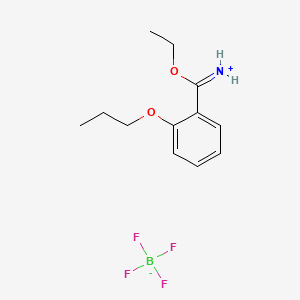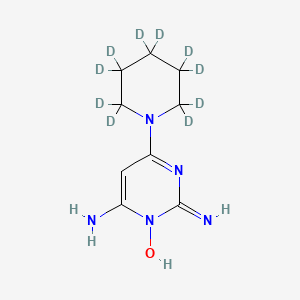
Minoxidil-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minoxidil-d10 contains 10 deuterium atoms on the piperidine ring. It was originally developed as an internal standard for the quantification of minoxidil by GC- or LC-mass spectrometry .
Synthesis Analysis
Minoxidil was initially developed as a potent antihypertensive, but due to the adverse hypertrichotic effect it had on most patients, it soon became the first compound prescribed to grow hair . The antihypertensive activity of minoxidil is due to its sulphate metabolite, minoxidil sulfate .Molecular Structure Analysis
Minoxidil-d10 is a deuterated Minoxidil. Its molecular formula is C9H5D10N5O and it has a molecular weight of 219.31 .Chemical Reactions Analysis
Minoxidil-d10 is an ATP-sensitive potassium (KATP) channel opener, a potent oral antihypertensive agent, and a peripheral vasodilator that promotes vasodilation .Physical And Chemical Properties Analysis
Minoxidil-d10 has a molecular weight of 219.31 and a melting point of 248-250°C. It is slightly soluble in DMSO and Methanol when heated .科学的研究の応用
Alopecia Treatment
Minoxidil-d10 is widely used in the treatment of androgenetic alopecia (AGA), a common hair-related disorder characterized by progressive hair loss . It is used in topical formulations to stimulate hair growth and restore hair condition .
Nanotechnology-Based Delivery Formulations
The development of nanotechnology-based formulations for hair loss therapeutic strategies has been growing. Topical Minoxidil-d10 delivery by means of these innovative formulations is known to enhance Minoxidil-d10 skin permeation and depot formation into hair follicles. This allows for Minoxidil-d10-controlled release, increased Minoxidil-d10 skin bioavailability, and enhanced therapeutic efficacy with minimal adverse effects .
3. Use in Compounded Hair Solutions and Foams An increasing number of pharmacies around the world are producing hair solutions and foams containing Minoxidil-d10 for alopecia. These are commonly using ready-to-use vehicles such as TrichoSol TM or TrichoFoam TM .
Stability Studies
Minoxidil-d10 is used in stability studies of compounded hair solutions and foams. These studies aim to assess the physical–chemical and microbiological stability and investigate the color change of compounded Minoxidil-d10 formulations .
Internal Standard for Quantification
Minoxidil-d10 is used as an internal standard for the quantification of Minoxidil .
Research on Color Change Impact
Minoxidil-d10 is used in research to study the impact of color change on the stability of compounded hair solutions and foams. The color change is noticeable, but apart from this parameter, no other quality attribute is affected throughout this period, including Minoxidil-d10 content .
作用機序
- Orally administered minoxidil lowers blood pressure by relaxing vascular smooth muscle. This effect occurs through its sulphated metabolite, minoxidil sulphate, which acts as an opener of sarcolemmal K ATP channels .
- Topical minoxidil is also used to treat androgenetic alopecia (hair loss). It shortens the telogen phase, causing resting hair follicles to prematurely enter the anagen (growth) phase. The exact mechanism in humans is not fully understood but likely involves similar pathways .
- The predominant site of minoxidil action is arterial, and venodilation does not occur with minoxidil .
- It activates extracellular signal-regulated kinase (ERK) and Akt pathways, preventing cell death by increasing the BCl-2/Bax ratio .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
Minoxidil-d10 is intended for use as an internal standard for the quantification of minoxidil by GC- or LC-mass spectrometry . The development of nanotechnology-based formulations as hair loss therapeutic strategies has been clearly growing, topical MNX delivery by means of these innovative formulations is known to enhance MNX skin permeation and depot formation into hair follicles, allowing for MNX-controlled release, increased MNX skin bioavailability and enhanced therapeutic efficacy with minimal adverse effects .
特性
IUPAC Name |
6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-YXALHFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
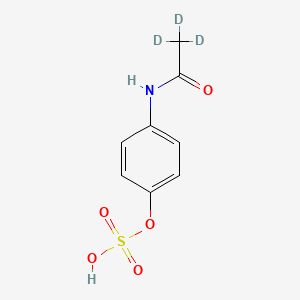
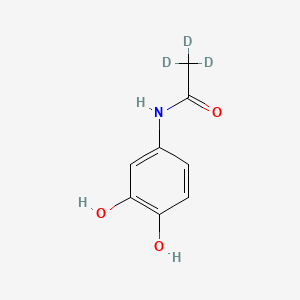
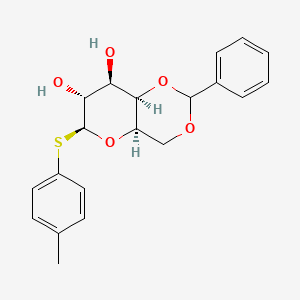

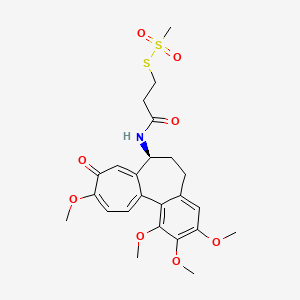
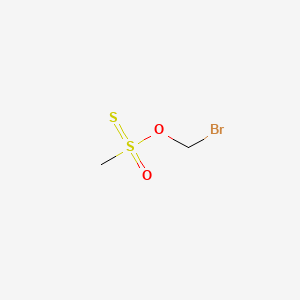
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
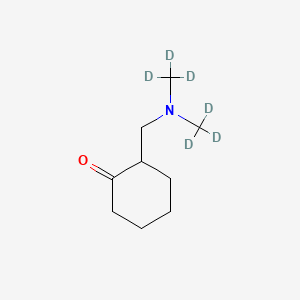
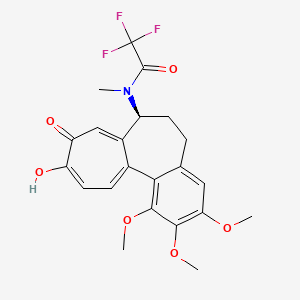
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
